![molecular formula C14H23NO2 B1381127 叔丁基 2-亚甲基-7-氮杂螺[3.5]壬烷-7-羧酸酯 CAS No. 1356476-38-4](/img/structure/B1381127.png)
叔丁基 2-亚甲基-7-氮杂螺[3.5]壬烷-7-羧酸酯
描述
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS Number: 1356476-38-4 . It has a molecular weight of 237.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
合成和化学性质
合成路线:Meyers 等人(2009 年)描述了叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯(一种与叔丁基 2-亚甲基-7-氮杂螺[3.5]壬烷-7-羧酸酯密切相关的化合物)的高效合成路线。该化合物为探索补充哌啶环系的化学空间的新型化合物提供了便利的途径 (Meyers 等人,2009 年)。
结构修饰:Vorona 等人(2007 年)专注于类似化合物的结构修饰,展示了此类化合物作为潜在生物活性杂环化合物开发中的多功能性 (Vorona 等人,2007 年)。
分子结构分析:叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯(另一种密切相关的化合物)的分子结构通过单晶 X 射线衍射分析由 Moriguchi 等人(2014 年)确定,突出了这些化合物的复杂结构细节 (Moriguchi 等人,2014 年)。
药理学方面
GPR119 激动剂开发:Matsuda 等人(2018 年)合成了一类新型的 7-氮杂螺[3.5]壬烷衍生物,显示出作为 GPR119 激动剂的潜力。这表明螺环化合在药物化学和药物开发中的作用 (Matsuda 等人,2018 年)。
生物活性研究:Potoročina 等人(2009 年)对 7Z-乙酰亚甲基-3-甲基-3-头孢-4-羧酸叔丁基酯的衍生物进行了合成和评价,提供了对这些化合物生物活性的见解 (Potoročina 等人,2009 年)。
在有机化学中的应用
催化氢化:Sukhorukov 等人(2008 年)展示了相关化合物在催化氢化条件下的转化,突出了它们在有机合成中的应用 (Sukhorukov 等人,2008 年)。
构象研究:Żesławska 等人(2017 年)对相关螺环化合物的构象进行了研究,这对于理解它们的化学行为和潜在应用至关重要 (Żesławska 等人,2017 年)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
作用机制
Target of Action
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a potent agonist of the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
Upon binding to the GPR119 receptor, this compound stimulates the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of glucose and lipid metabolism . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn triggers the release of insulin from pancreatic β-cells and incretin hormones from intestinal L cells .
Biochemical Pathways
The activation of the GPR119 receptor by Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate affects several biochemical pathways. The most notable is the insulin signaling pathway , which is crucial for the regulation of glucose homeostasis . Additionally, the compound also influences the incretin signaling pathway , enhancing the secretion of incretin hormones that promote insulin release .
Result of Action
The activation of the GPR119 receptor by Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate leads to enhanced insulin and incretin hormone secretion . This results in improved glucose homeostasis and lipid metabolism, making the compound a potential therapeutic agent for the treatment of metabolic diseases such as diabetes .
生化分析
Biochemical Properties
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate binds to the active site of enzymes, altering their conformation and activity .
Cellular Effects
The effects of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing toxicity .
Metabolic Pathways
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate within cells and tissues are critical for its biochemical effects. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. These localization patterns can determine the specific biochemical effects of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate .
属性
IUPAC Name |
tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRROMGNLAWBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
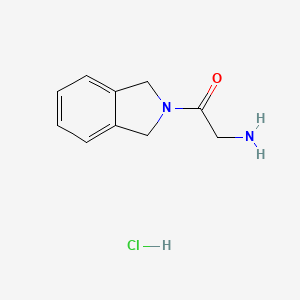

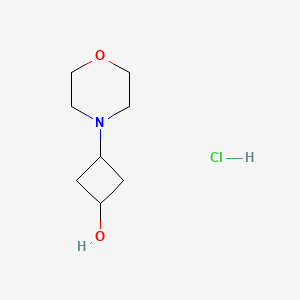

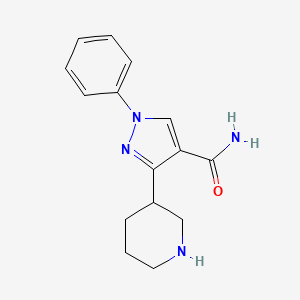
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)
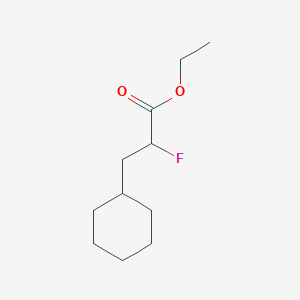
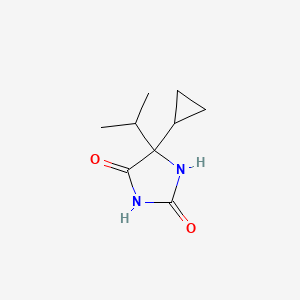

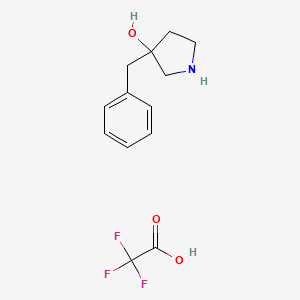
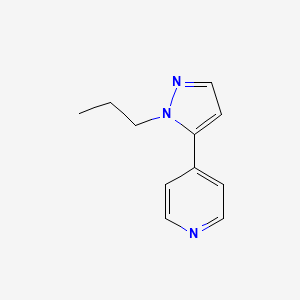

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
